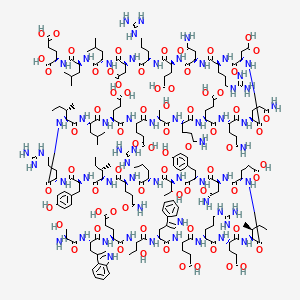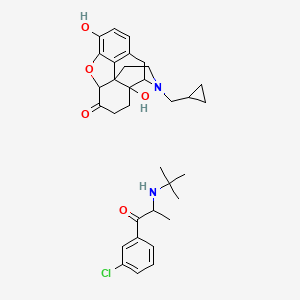
Bupropion+naltrexone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bupropion and naltrexone is a combination medication used primarily for the management of chronic obesity in adults. Bupropion is a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist, while naltrexone is an opioid receptor antagonist. This combination has been shown to have synergistic effects on weight loss when used alongside a reduced-calorie diet and increased physical activity .
準備方法
Synthetic Routes and Reaction Conditions
-
Bupropion Hydrochloride
Synthesis: Bupropion is synthesized through a multi-step process starting from 3-chloropropiophenone. The key steps involve bromination, followed by reaction with tert-butylamine, and finally, conversion to the hydrochloride salt.
Reaction Conditions: The bromination step typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like acetic acid. The reaction with tert-butylamine is carried out under reflux conditions.
-
Naltrexone Hydrochloride
Synthesis: Naltrexone is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including oxidation, reduction, and cyclization reactions.
Reaction Conditions: The oxidation step uses reagents like potassium permanganate or chromium trioxide. The reduction step often employs hydrogenation with a palladium catalyst.
Industrial Production Methods
Industrial production of bupropion and naltrexone involves scaling up the laboratory synthesis processes. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the simultaneous determination and quality control of the active pharmaceutical ingredients .
化学反応の分析
Types of Reactions
Oxidation: Bupropion can undergo oxidation reactions, particularly at the amine group, forming hydroxylated metabolites.
Reduction: Naltrexone can be reduced to its corresponding alcohol, 6β-naltrexol.
Substitution: Both compounds can undergo nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Bupropion: Hydroxylated metabolites.
Naltrexone: 6β-naltrexol.
科学的研究の応用
Bupropion and naltrexone have several scientific research applications:
Chemistry: Used as reference standards in analytical chemistry for the development of chromatographic methods.
Biology: Studied for their effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of obesity, depression, and substance use disorders.
Industry: Employed in the pharmaceutical industry for the development of weight management medications.
作用機序
類似化合物との比較
Similar Compounds
Sibutramine: A norepinephrine and serotonin reuptake inhibitor used for weight loss.
Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.
Phentermine: A sympathomimetic amine used as an appetite suppressant.
Uniqueness
特性
分子式 |
C33H41ClN2O5 |
|---|---|
分子量 |
581.1 g/mol |
IUPAC名 |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4.C13H18ClNO/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h3-4,11,15,18,22,24H,1-2,5-10H2;5-9,15H,1-4H3 |
InChIキー |
KVNBDVQGENTICK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


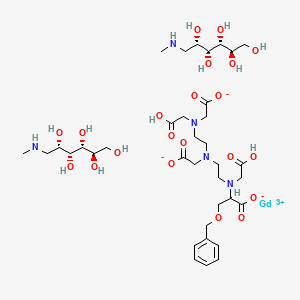
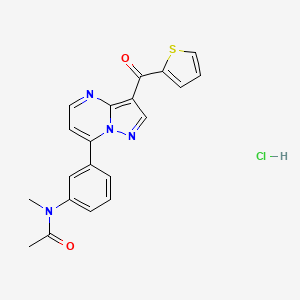
![2-[(Furan-2-Ylmethylamino)methyl]pyridine-4-Carboxylic Acid](/img/structure/B10832337.png)
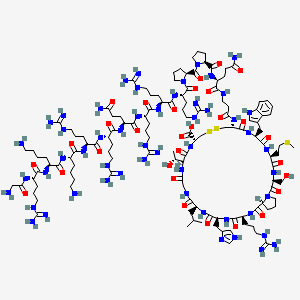
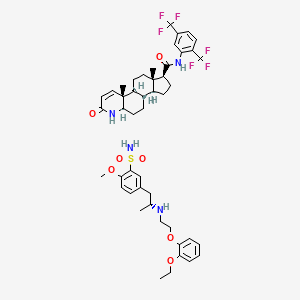
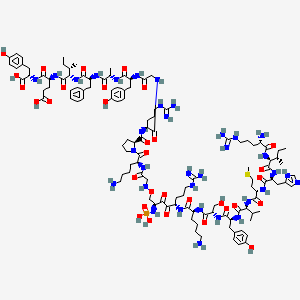
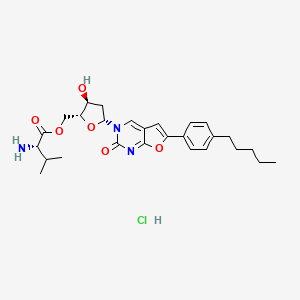
![trisodium;2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium](/img/structure/B10832364.png)
![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832385.png)
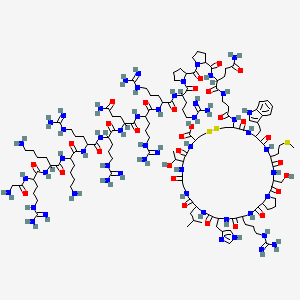
![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B10832393.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B10832394.png)
![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfooxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10832395.png)
